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Compound of Interest

Compound Name: Iodomethylbenzene

Cat. No.: B152007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for iodomethylbenzene (also known as benzyl iodide). The information presented herein is

crucial for the identification, characterization, and quality control of this important chemical

intermediate in research and pharmaceutical development. This document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

generalized experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for

iodomethylbenzene in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Iodomethylbenzene
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

~7.35 - 7.25 Multiplet 5H -
Aromatic protons

(C₆H₅)

4.45 Singlet 2H -
Methylene

protons (-CH₂I)

Table 2: ¹³C NMR Spectroscopic Data of Iodomethylbenzene

Chemical Shift (δ) ppm Assignment

~139 C (ipso)

~129 C (ortho, para)

~128 C (meta)

~5 -CH₂I

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of iodomethylbenzene exhibits characteristic absorption bands

corresponding to its aromatic and alkyl iodide moieties.

Table 3: Key IR Absorption Bands of Iodomethylbenzene
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3085 - 3030 Medium Aromatic C-H stretch

2920 - 2850 Medium Aliphatic C-H stretch (-CH₂)

~1600, ~1495, ~1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~1200 Strong C-I stretch

770 - 730 Strong
C-H out-of-plane bending

(monosubstituted benzene)

690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis. The electron ionization (EI) mass spectrum of iodomethylbenzene
shows a distinct fragmentation pattern.[1]

Table 4: Major Mass Spectrometry Fragments of Iodomethylbenzene

m/z Relative Intensity Assignment

218 Moderate [M]⁺ (Molecular Ion)

91 100% (Base Peak) [C₇H₇]⁺ (Tropylium cation)

127 Moderate [I]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may need to be optimized.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of iodomethylbenzene in 0.5-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard

(0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good

signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm)

and a larger number of scans will be necessary due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both

spectra to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like iodomethylbenzene, a thin film can be

prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment to

subtract atmospheric and instrumental interferences.

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and

acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final transmittance or absorbance spectrum. Identify

and label the significant absorption peaks.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of iodomethylbenzene into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and the major fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like iodomethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b152007#spectroscopic-data-of-iodomethylbenzene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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